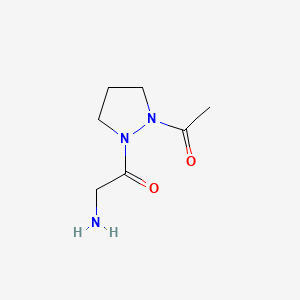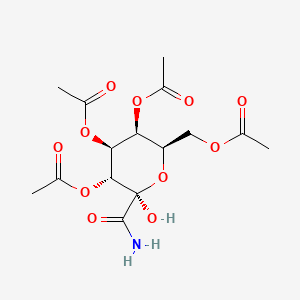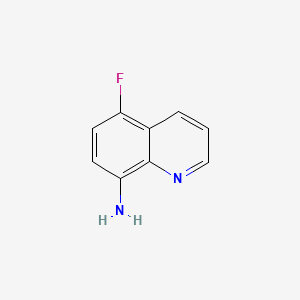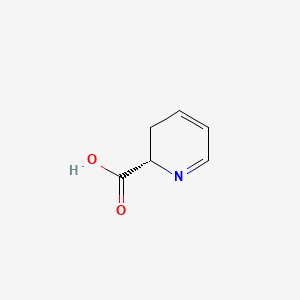
Bauxite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bauxite is a sedimentary rock with a high aluminium content. It is the world’s primary source of aluminium and gallium. This compound consists mostly of the aluminium minerals gibbsite (Al(OH)₃), boehmite (γ-AlO(OH)), and diaspore (α-AlO(OH)), mixed with iron oxides such as goethite (FeO(OH)) and haematite (Fe₂O₃), the aluminium clay mineral kaolinite (Al₂Si₂O₅(OH)₄), and small amounts of anatase (TiO₂) and ilmenite (FeTiO₃ or FeO·TiO₂) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for refining bauxite to produce alumina (aluminium oxide) is the Bayer process. In this process, this compound ore is heated in a pressure vessel along with a sodium hydroxide solution at a temperature of 150 to 200°C. The aluminium is dissolved as sodium aluminate, and after separation of the residue by filtering, gibbsite is precipitated when the liquid is cooled and then seeded with fine-grained aluminium hydroxide crystals .
Industrial Production Methods: The Bayer process is the principal industrial means of refining this compound to produce alumina. The process involves crushing and grinding the this compound, mixing it with caustic soda, and heating it under pressure. The aluminium hydroxide is then precipitated and calcined to produce alumina .
Análisis De Reacciones Químicas
Types of Reactions: Bauxite undergoes several types of chemical reactions, including:
Oxidation: The iron oxides in this compound can undergo oxidation reactions.
Reduction: In the Bayer process, the reduction of iron oxides to magnetite can occur under certain conditions.
Substitution: The aluminium hydroxides in this compound can undergo substitution reactions with other metal hydroxides.
Common Reagents and Conditions:
Sodium Hydroxide: Used in the Bayer process to dissolve aluminium hydroxides.
Lime: Sometimes added to precipitate silica as calcium silicate.
Major Products Formed:
Alumina (Aluminium Oxide): The primary product of the Bayer process.
Sodium Aluminate: An intermediate product in the Bayer process.
Aplicaciones Científicas De Investigación
Bauxite has numerous scientific research applications, including:
Chemistry: Used as a source of aluminium for various chemical reactions and processes.
Biology: Research into the effects of this compound mining on ecosystems and the environment.
Medicine: Studies on the potential health impacts of this compound dust exposure.
Industry: Used in the production of alumina, which is further processed to produce aluminium metal. .
Mecanismo De Acción
The mechanism by which bauxite exerts its effects is primarily through its chemical composition and reactivity. The aluminium hydroxides in this compound react with sodium hydroxide in the Bayer process to form soluble sodium aluminate, which is then precipitated as aluminium hydroxide and calcined to produce alumina . The molecular targets and pathways involved include the dissolution and precipitation reactions of aluminium hydroxides and the reduction of iron oxides .
Comparación Con Compuestos Similares
Kaolinite: An aluminium clay mineral found in bauxite.
Gibbsite, Boehmite, and Diaspore: Aluminium hydroxide minerals that are the primary constituents of this compound
Comparison: this compound is unique in its high aluminium content and its role as the primary source of aluminium and gallium. Unlike kaolinite, which is primarily used in ceramics and as a filler material, this compound is primarily used for aluminium production. The presence of iron oxides and other impurities in this compound also distinguishes it from other aluminium-bearing minerals .
Propiedades
Número CAS |
1318-16-7 |
|---|---|
Fórmula molecular |
Al2H2O4 |
Peso molecular |
119.977 g/mol |
Nombre IUPAC |
oxo(oxoalumanyloxy)alumane;hydrate |
InChI |
InChI=1S/2Al.H2O.3O/h;;1H2;;; |
Clave InChI |
XXHQVTGCFGYKNL-UHFFFAOYSA-N |
SMILES |
O.O=[Al]O[Al]=O |
SMILES canónico |
O.O=[Al]O[Al]=O |
Descripción física |
Dark brown odorless solid; [Halliburton MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride](/img/structure/B576249.png)





